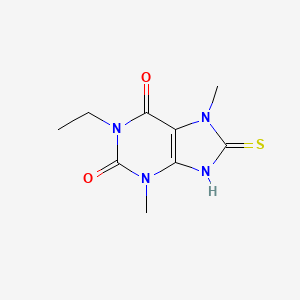
1-Ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1h-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C9H12N4O2S and a molecular weight of 240.29 g/mol . This compound is part of the purine family, which is known for its significant biological and pharmacological activities. It is characterized by the presence of an ethyl group, two methyl groups, and a sulfanyl group attached to the purine ring system.
Vorbereitungsmethoden
The synthesis of 1-ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps. One common synthetic route includes the alkylation of the corresponding purine derivative with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The
Biologische Aktivität
1-Ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
The compound has the following chemical structure:
- Molecular Formula : C13H15N5O4S
- Molecular Weight : 315.36 g/mol
- IUPAC Name : this compound
Research indicates that the biological activity of the compound may be attributed to its interaction with various biological targets:
- Dopamine Receptors : The compound has shown potential as a ligand for dopamine receptors. Affinity studies suggest that it may interact with D1 and D2 receptors, which play critical roles in neurochemical signaling and could be relevant for neurodegenerative diseases .
- Phosphodiesterase Inhibition : The compound exhibits phosphodiesterase (PDE) inhibitory activity. It has been reported that certain derivatives of purine compounds can inhibit PDE4B1 with IC50 values ranging from 2.44 µM to 5 µM . This inhibition can lead to increased levels of cyclic AMP (cAMP), which is crucial for various cellular processes.
- Antioxidant Activity : The antioxidant properties of the compound have been evaluated using the DPPH assay. While some derivatives showed significant antioxidant activity, others displayed lower efficacy compared to established antioxidants like quercetin .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar purine derivatives in animal models of neurodegeneration. The results indicated that compounds with structural similarities to this compound could reduce neuronal cell death and improve cognitive function in models of Alzheimer's disease .
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of purine derivatives. The compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G0/G1 phase .
Comparative Biological Activity Table
| Compound Name | IC50 (µM) | Biological Target | Activity Type |
|---|---|---|---|
| 1-Ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro... | TBD | Dopamine Receptors | Ligand Activity |
| Similar Purine Derivative A | 4.39 | D2 Receptor | Ligand Activity |
| Similar Purine Derivative B | 2.44 | PDE4B1 | Inhibition |
| Quercetin | N/A | Antioxidant | Antioxidant Activity |
Eigenschaften
IUPAC Name |
1-ethyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-4-13-7(14)5-6(12(3)9(13)15)10-8(16)11(5)2/h4H2,1-3H3,(H,10,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSHACDJOZRALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC(=S)N2C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













